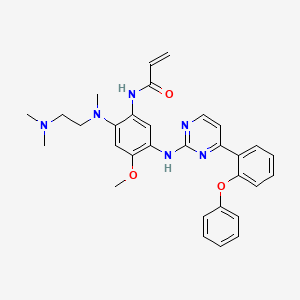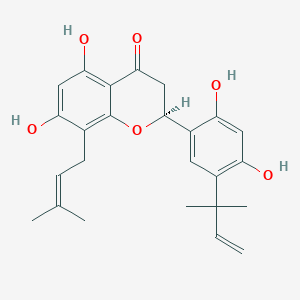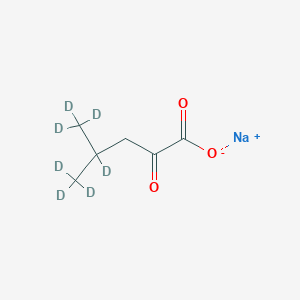
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Methyl-2-oxovaleric acid, where the hydrogen atoms are replaced with deuterium (d7). This compound is often used as a reference standard in various analytical applications due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt typically involves the deuteration of 4-Methyl-2-oxovaleric acid. The process begins with the preparation of 4-Methyl-2-oxovaleric acid, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and high-pressure deuterium gas. The final product is then purified using methods like crystallization or chromatography to ensure the desired isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the analysis of complex mixtures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct isotopic signature, allowing researchers to track the compound in various chemical and biological systems. This isotopic labeling facilitates the study of molecular interactions, metabolic pathways, and reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-oxovaleric Acid: The non-deuterated form of the compound, used in similar applications but without the isotopic labeling.
4-Methyl-2-oxopentanoic Acid: Another structurally similar compound with slight variations in the carbon chain.
α-Ketoisocaproic Acid: A related compound with similar functional groups but different applications in metabolic studies.
Uniqueness
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical applications. The deuterium atoms offer distinct advantages in NMR and MS analyses, making it a valuable tool in research settings.
Eigenschaften
Molekularformel |
C6H9NaO3 |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
sodium;4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,4D; |
InChI-Schlüssel |
IXFAZKRLPPMQEO-PWPMZRLPSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |
Kanonische SMILES |
CC(C)CC(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
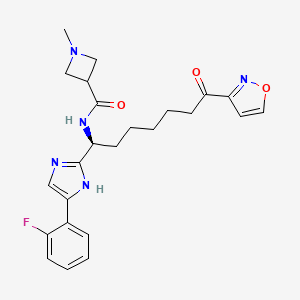

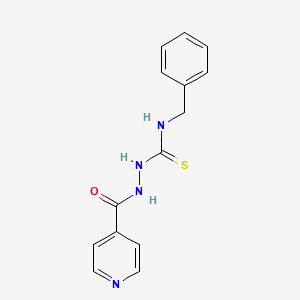
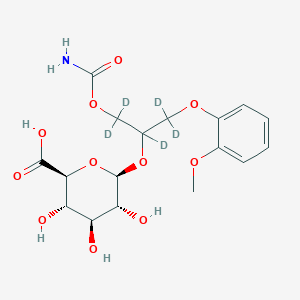
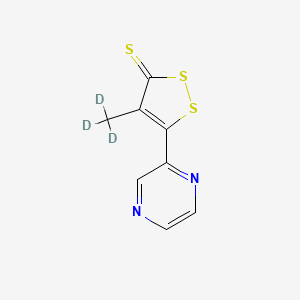
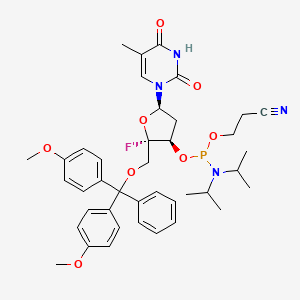


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
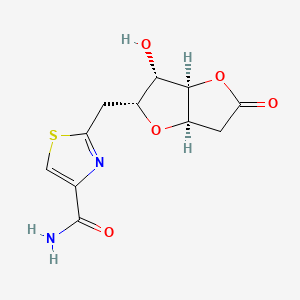
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
